6,7-Dimethyl-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C25H27NO4 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
6,7-dimethyl-1-phenyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H27NO4/c1-15(2)29-12-8-11-26-22(18-9-6-5-7-10-18)21-23(27)19-13-16(3)17(4)14-20(19)30-24(21)25(26)28/h5-7,9-10,13-15,22H,8,11-12H2,1-4H3 |
InChI Key |
RKVJSYPTADMRQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Chromeno-Pyrrole Core
React 4-hydroxycoumarin with acetyl chloride to form 6,7-dimethylchromen-2-one. Subsequent Vilsmeier-Haack formylation introduces an aldehyde group at position 3.
Step 2: Condensation with Amines
The aldehyde intermediate reacts with 3-(propan-2-yloxy)propylamine in methanol under reflux (4 hours), yielding a Schiff base.
Step 3: Cyclization and Oxidation
Treat the Schiff base with acetic anhydride at 120°C to induce cyclization. Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) completes the dione formation.
Comparative Analysis of Synthetic Approaches
Challenges and Optimization Strategies
-
Regioselectivity : The 3,9-dione configuration necessitates strict control over oxidation states. Using DDQ instead of harsher oxidants (e.g., KMnO₄) minimizes side reactions.
-
Steric Hindrance : Bulky substituents (e.g., 3-(propan-2-yloxy)propyl) reduce cyclization efficiency. Microwave-assisted synthesis at 100°C improves reaction rates by 30%.
-
Purity : Recrystallization from ethanol/water (3:1) achieves >98% purity, critical for pharmacological studies .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring and the chromeno[2,3-c]pyrrole core.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane, and temperature control. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6,7-DIMETHYL-1-PHENYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-DIMETHYL-1-PHENYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Position 1 Substituents: The target compound and the diethylamino derivative share a phenyl group at position 1, whereas the hydroxylated analog has a 3-hydroxyphenyl group.
Position 2 Substituents: The 3-(isopropoxy)propyl group in the target compound introduces steric bulk and moderate lipophilicity. In contrast, the diethylamino propyl group in confers basicity and water solubility, while the methoxyethyl chain in offers polarity without significant steric hindrance.
Positions 6/7 Substituents :
- Methyl groups at positions 6 and 7 (target compound and ) enhance metabolic stability compared to the 6-methoxy group in , which may increase susceptibility to oxidative metabolism.
Biological Activity
6,7-Dimethyl-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chromene core fused with a pyrrole moiety. Its molecular formula is , with a molecular weight of approximately 356.42 g/mol. The presence of the dimethyl and propoxy groups contributes to its unique pharmacological properties.
Preliminary studies indicate that this compound may exert its biological effects through multiple mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in malignant cells.
- Anti-inflammatory Effects : Research suggests that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models.
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Cancer Study : A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with the compound led to a significant reduction in cell viability (up to 70% at 10 µM) after 48 hours. The study highlighted the compound's ability to induce apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins such as Bcl-2.
- Anti-inflammatory Effects : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in the secretion of inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Q & A
Q. How can the structural features of this compound be elucidated using spectroscopic methods?
To confirm the molecular architecture, employ a combination of 1H/13C NMR to identify proton environments (e.g., aromatic protons, methyl groups, and ether linkages) and carbonyl resonances. IR spectroscopy validates functional groups like ketones (C=O stretches at ~1700 cm⁻¹) and ethers (C-O-C stretches at ~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while X-ray crystallography (if crystalline) provides definitive stereochemical details .
Q. What synthetic routes are available for preparing this compound?
The core chromeno-pyrrole scaffold is typically synthesized via multicomponent reactions (MCRs) . For example, combine methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions (e.g., ethanol, 60°C) to form the dihydrochromeno-pyrrole backbone. Subsequent alkylation or functionalization steps introduce the 3-(propan-2-yloxy)propyl side chain .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Key variables include:
- Solvent polarity : Dioxane or THF enhances solubility of hydrophobic intermediates.
- Molar ratios : Excess hydrazine hydrate (5–7 eq.) improves ring-opening efficiency in post-synthetic modifications (e.g., converting chromeno-pyrroles to pyrazolones) .
- Temperature : Heating at 80°C accelerates cyclization but may require inert atmospheres to prevent oxidation.
- Catalysts : Lewis acids (e.g., ZnCl₂) can stabilize transition states in MCRs.
Q. How should researchers address contradictory biological activity data in assays?
- Dose-response curves : Confirm activity across concentrations (e.g., 0.1–100 µM) to rule out false positives.
- Orthogonal assays : Validate enzyme inhibition via fluorometric and colorimetric methods.
- Structural analogs : Compare activity across derivatives (e.g., 223-library compounds from ) to identify critical substituents.
- Solubility checks : Use DLS or nephelometry to ensure the compound does not aggregate in assay buffers .
Q. What mechanistic insights can explain the reactivity of the chromeno-pyrrole core?
- Computational modeling : Density Functional Theory (DFT) calculates electron density distribution, highlighting nucleophilic/electrophilic sites (e.g., pyrrole nitrogen or carbonyl carbons).
- Kinetic studies : Monitor reaction intermediates via in-situ NMR or HPLC to deduce rate-determining steps.
- Isotopic labeling : Use ¹⁸O-labeled water to track hydrolysis pathways of the dione moiety .
Q. How can derivatives be synthesized for structure-activity relationship (SAR) studies?
- Side-chain modifications : Replace the 3-(propan-2-yloxy)propyl group with alkyl/aryl amines via nucleophilic substitution.
- Ring-opening strategies : Treat with hydrazine to generate pyrazolones (e.g., 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones) for enhanced solubility .
- Post-functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) introduces bioorthogonal handles for target engagement studies .
Q. What methods assess the compound’s thermal stability for formulation studies?
- Differential Scanning Calorimetry (DSC) : Determine melting points and polymorph transitions (e.g., sharp endotherms at ~245°C).
- Thermogravimetric Analysis (TGA) : Monitor decomposition thresholds (>250°C suggests suitability for solid formulations).
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
